![molecular formula C28H32N4O3S B2719476 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 866016-48-0](/img/no-structure.png)

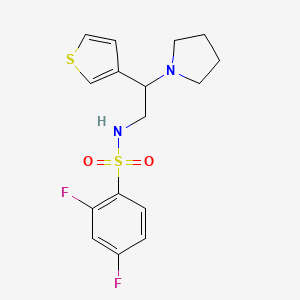

3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

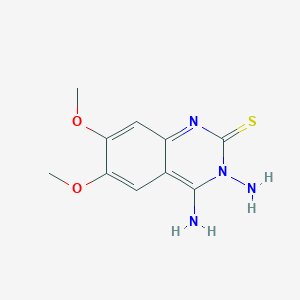

3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C28H32N4O3S and its molecular weight is 504.65. The purity is usually 95%.

BenchChem offers high-quality 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

NMDA Receptor Antagonists

One study focused on derivatives of the compound as potent NR2B subunit-selective antagonists of the NMDA receptor. This research delineated the structure-activity relationship (SAR) and aimed at improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. Several derivatives demonstrated low nanomolar activity in binding and functional assays, showing effectiveness in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Antitumor Activity

Another study explored the antitumor potential of similar compounds, highlighting their synthesis and testing against leukemic and solid tumor cells in vitro and various experimental tumor models using standard NCI protocols. The research indicated promising new classes of antineoplastic agents (Nguyen et al., 1990).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnagenone and khellinone, including derivatives with anti-inflammatory and analgesic properties, were synthesized. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing significant inhibitory activity, especially on COX-2 selectivity, with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Catalyst-Free Synthesis

Research demonstrated a catalyst-free, highly efficient one-pot synthesis of functionalized derivatives, presenting a green chemistry approach to pharmaceutically relevant compounds. This synthesis protocol emphasizes mild reaction conditions, excellent yields, high atom economy, and eco-friendliness (Brahmachari & Nayek, 2017).

Leukotriene Synthesis Inhibitors

Another study described the development of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), essential for leukotriene synthesis. These inhibitors, identified through lead optimization, exhibited excellent in vitro and in vivo inhibition of leukotriene synthesis, alongside favorable pharmacokinetics and safety profiles (Hutchinson et al., 2009).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one' involves the condensation of 4-benzylpiperidine with 5-oxopentanoic acid, followed by cyclization with 2-amino-3-methoxybenzoic acid and thionation with Lawesson's reagent.", "Starting Materials": [ "4-benzylpiperidine", "5-oxopentanoic acid", "2-amino-3-methoxybenzoic acid", "Lawesson's reagent" ], "Reaction": [ "Condensation of 4-benzylpiperidine with 5-oxopentanoic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide.", "Cyclization of the amide with 2-amino-3-methoxybenzoic acid in the presence of a dehydrating agent such as POCl3 or SOCl2 to form the pyrimidoindole intermediate.", "Thionation of the pyrimidoindole intermediate with Lawesson's reagent in the presence of a base such as triethylamine to form the final product." ] } | |

Numéro CAS |

866016-48-0 |

Nom du produit |

3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one |

Formule moléculaire |

C28H32N4O3S |

Poids moléculaire |

504.65 |

Nom IUPAC |

3-[5-(4-benzylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |

InChI |

InChI=1S/C28H32N4O3S/c1-35-21-10-11-23-22(18-21)25-26(29-23)27(34)32(28(36)30-25)14-6-5-9-24(33)31-15-12-20(13-16-31)17-19-7-3-2-4-8-19/h2-4,7-8,10-11,18,20,29H,5-6,9,12-17H2,1H3,(H,30,36) |

Clé InChI |

VAKSAYMBPPHWDC-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide](/img/structure/B2719398.png)

![(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719410.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2719416.png)